3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound with the molecular formula C14H12N4O5S and a molecular weight of 348.34 g/mol. This compound features a benzenesulfonyl group attached to a propanamide backbone, which is further substituted with an oxadiazol moiety containing an oxazole ring. It appears as a white or off-white crystalline powder and exhibits high solubility in common organic solvents such as dimethylformamide, dimethyl sulfoxide, and chloroform. The melting point of this compound is reported to be between 220°C and 224°C, while its boiling point is approximately 648.3°C at standard atmospheric pressure.
These reactions underscore the compound's utility as an intermediate in synthetic organic chemistry.
Research indicates that 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide exhibits notable biological activities:
These properties make it a candidate for further investigation in drug development aimed at treating infectious diseases and cancer.
The synthesis of 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves several steps:
Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity .
Due to its diverse biological activities, 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide has potential applications in:
The versatility of this compound makes it significant in both medicinal and agricultural chemistry .
Interaction studies involving 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Several compounds share structural similarities with 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-fluoro-N-[4-[5-(trifluoromethyl)-1H-imidazol-3-y]phenyl]benzenesulfonamide | Contains trifluoromethyl and imidazole groups | Enhanced lipophilicity |
| N-methyl-N-(2-phenyloxyethyl)benzamide | Features a phenoxyethyl group | Potentially improved bioavailability |
| 2-[5-(trifluoromethyl)-1H-pyrazol]-phenol | Pyrazole ring substitution | Antifungal properties |
These compounds highlight the unique structural elements of 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide while showcasing variations that may influence their biological activities and applications .